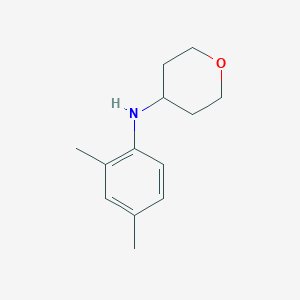

N-(2,4-dimethylphenyl)oxan-4-amine

Description

N-(2,4-Dimethylphenyl)oxan-4-amine is a secondary amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an amine group linked to a 2,4-dimethylphenyl moiety. This compound is structurally analogous to metabolites of amitraz, a formamidine pesticide, where the N-(2,4-dimethylphenyl) group is a common pharmacophore .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)oxan-4-amine |

InChI |

InChI=1S/C13H19NO/c1-10-3-4-13(11(2)9-10)14-12-5-7-15-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3 |

InChI Key |

ZUQASNKRFGJJEH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2CCOCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)oxan-4-amine typically involves the reaction of 2,4-dimethylaniline with oxan-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,4-dimethylphenyl)oxan-4-amine can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(2,4-dimethylphenyl)oxan-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)oxan-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2,4-dimethylphenyl)oxan-4-amine with four analogs:

*Primary metabolite: N-(2,4-Dimethylphenyl)-N’-methylformamidine.

Key Observations :

- Substituent Effects: The 2,4-dimethylphenyl group in the target compound contributes to lipophilicity, akin to amitraz metabolites .

- Steric and Electronic Factors : The cyclobutylmethyl group in 4-(cyclobutylmethyl)oxan-4-amine introduces steric bulk, which may hinder intermolecular interactions compared to aromatic substituents .

Biological Activity

N-(2,4-dimethylphenyl)oxan-4-amine is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by an oxan-4-amine moiety attached to a 2,4-dimethylphenyl group. The molecular formula is C13H17N, with a molecular weight of approximately 201.28 g/mol. Its structural configuration contributes to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activities and receptor interactions:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as lipid metabolism and cell signaling.

- Receptor Binding : The presence of the dimethylphenyl group may enhance binding affinity to certain receptors, leading to altered physiological responses.

Therapeutic Potential

Research indicates that this compound could have applications in treating diseases characterized by dysregulated metabolic processes. Some potential therapeutic areas include:

- Cancer Treatment : Studies have shown that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in cancer cells.

- Neuroprotection : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3,5-Dimethylphenyl)oxan-4-amine | C13H17N | Different substitution pattern affecting activity |

| N-(2-Methylphenyl)oxan-4-amine | C12H15N | Lacks one methyl group compared to the target compound |

| N-(2,6-Dimethylphenyl)oxan-4-amine | C13H17N | Variability in biological activity due to structure |

Case Studies and Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells.

- Animal Models : In vivo experiments have suggested neuroprotective effects when administered in models of neurodegenerative diseases. The compound showed significant reduction in markers of oxidative stress.

- Mechanistic Insights : Recent research has focused on elucidating the specific pathways affected by this compound. For example, it has been shown to modulate the activity of phospholipase A2, an enzyme linked to inflammatory processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.